Methyl 3-iodonaphthalene-2-carboxylate
Overview
Description
Methyl 3-iodonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H9IO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an iodine atom at the 3-position and a carboxylate ester group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodonaphthalene-2-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl naphthalene-2-carboxylate. This can be achieved by treating methyl naphthalene-2-carboxylate with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthalene-2-carboxylic acid or other oxidized products.
Reduction: Formation of naphthalene-2-methanol.
Scientific Research Applications
Methyl 3-iodonaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-iodonaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can participate in various binding interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Similar structure but with a benzoate core instead of a naphthalene core.
Methyl 3-bromonaphthalene-2-carboxylate: Similar structure with a bromine atom instead of iodine.
Methyl 3-chloronaphthalene-2-carboxylate: Similar structure with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-iodonaphthalene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The larger atomic radius and higher polarizability of iodine compared to bromine or chlorine can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-iodonaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTVQOVDYDWVEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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